molecular formula C13H14N2O3S B4235262 N~2~-(2-naphthylsulfonyl)alaninamide

N~2~-(2-naphthylsulfonyl)alaninamide

Cat. No. B4235262
M. Wt: 278.33 g/mol
InChI Key: TXDUUZHMELQCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-naphthylsulfonyl)alaninamide, also known as NSAA, is a small molecule inhibitor that has been used in various scientific research studies. It is a synthetic compound that was first synthesized in the 1980s and has since been used in a wide range of biological and biochemical studies.

Mechanism of Action

N~2~-(2-naphthylsulfonyl)alaninamide works by binding to the active site of the enzyme that it inhibits. This binding prevents the enzyme from functioning properly, which leads to the inhibition of the biological process that the enzyme is involved in. The mechanism of action of N~2~-(2-naphthylsulfonyl)alaninamide is similar to that of other small molecule inhibitors.
Biochemical and Physiological Effects:
N~2~-(2-naphthylsulfonyl)alaninamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been shown to have anti-inflammatory effects. N~2~-(2-naphthylsulfonyl)alaninamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(2-naphthylsulfonyl)alaninamide in lab experiments is that it is a small molecule inhibitor, which allows for the precise inhibition of specific enzymes. Additionally, N~2~-(2-naphthylsulfonyl)alaninamide is relatively easy to synthesize and purify. One limitation of using N~2~-(2-naphthylsulfonyl)alaninamide in lab experiments is that it may not be specific to the enzyme that it is intended to inhibit. Additionally, N~2~-(2-naphthylsulfonyl)alaninamide may have off-target effects that could affect the results of experiments.

Future Directions

There are several future directions for the use of N~2~-(2-naphthylsulfonyl)alaninamide in scientific research. One direction is the development of more specific inhibitors that target specific enzymes. Another direction is the use of N~2~-(2-naphthylsulfonyl)alaninamide in combination with other inhibitors to achieve synergistic effects. Additionally, N~2~-(2-naphthylsulfonyl)alaninamide could be used in the development of new drugs for the treatment of various diseases. Finally, N~2~-(2-naphthylsulfonyl)alaninamide could be used in the development of new diagnostic tools for the detection of specific enzymes in cells.

Scientific Research Applications

N~2~-(2-naphthylsulfonyl)alaninamide has been used in various scientific research studies due to its ability to inhibit enzymes that are involved in various biological processes. It has been used as an inhibitor of the proteasome, which is a complex that is responsible for the degradation of proteins in cells. N~2~-(2-naphthylsulfonyl)alaninamide has also been used as an inhibitor of the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. Additionally, N~2~-(2-naphthylsulfonyl)alaninamide has been used as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells.

properties

IUPAC Name

2-(naphthalen-2-ylsulfonylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9(13(14)16)15-19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-9,15H,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUUZHMELQCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.